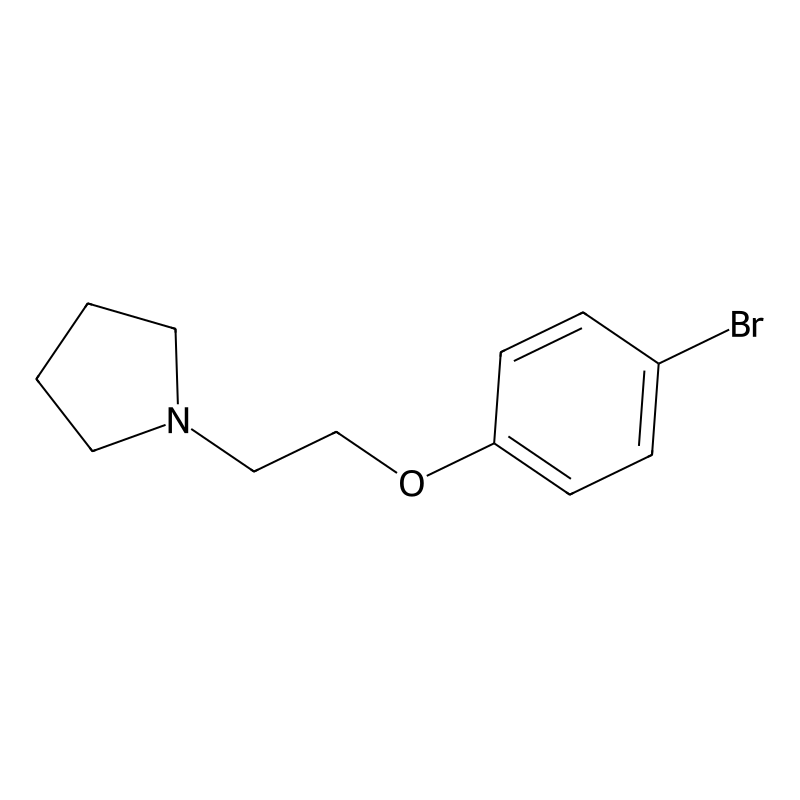

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₆BrNO. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a 4-bromophenoxyethyl group. The presence of the bromine atom and the ether functionality contributes to its unique physical and chemical properties, including potential biological activity and reactivity in various

The reactivity of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine can be inferred from similar compounds. Common reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Oxidation: The hydroxyl derivatives of this compound can be oxidized to form ketones or aldehydes.

- Condensation Reactions: It can participate in condensation reactions due to the presence of the nitrogen atom in the pyrrolidine ring, forming imines or amines.

Research indicates that compounds containing pyrrolidine rings often exhibit diverse biological activities. Specifically, 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine has been associated with:

- Antimicrobial Activity: Similar pyrrolidine derivatives have shown effectiveness against various bacterial strains.

- CNS Activity: Compounds with similar structures may influence central nervous system functions, potentially acting as anxiolytics or antidepressants .

Several synthetic routes have been developed for producing 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine:

- Direct Alkylation: A common method involves the alkylation of pyrrolidine with 2-(4-bromophenoxy)ethyl halides, typically using a base such as sodium hydride or potassium carbonate.

- Multi-step Synthesis: Another approach may involve multiple steps, including protection and deprotection strategies to yield the final product .

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine finds applications in:

- Pharmaceutical Development: Its structure makes it a candidate for further development into drugs targeting specific biological pathways.

- Chemical Research: Used as an intermediate in organic synthesis, contributing to the development of more complex molecules .

Interaction studies of this compound focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting therapeutic effects. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine | Similar structure with chlorine instead of bromine | Potentially different biological activity |

| 1-[2-(Phenoxy)ethyl]pyrrolidine | Lacks halogen substitution | May show different reactivity profiles |

| 1-(2-(3-Bromophenoxy)ethyl)pyrrolidine | Bromine at a different position | Variations in biological activity due to position |

| 1-[2-(4-Methoxyphenoxy)ethyl]pyrrolidine | Methoxy group instead of bromine | Differences in lipophilicity and solubility |

These comparisons highlight the uniqueness of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine due to its specific halogen substitution and ether functionality, which may influence both its chemical reactivity and biological properties.

Molecular Formula and Key Identifiers

The compound has the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol. Its structural features include:

- A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

- A 4-bromophenoxy group linked via an ethyl chain to the pyrrolidine nitrogen.

Key identifiers:

| Property | Value |

|---|---|

| SMILES | BrC1=CC=C(OCCN2CCCC2)C=C1 |

| InChI | InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 |

| InChIKey | YDWKSSWZGXRQET-UHFFFAOYSA-N |

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, enabling participation in cross-coupling reactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant